

19,20-Epoxychochalasin C synthesis and purification methods

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Compound of Interest

Compound Name: 19,20-Epoxychochalasin C

Cat. No.: B1140306

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Application Notes and Protocols: 19,20-Epoxychochalasin C

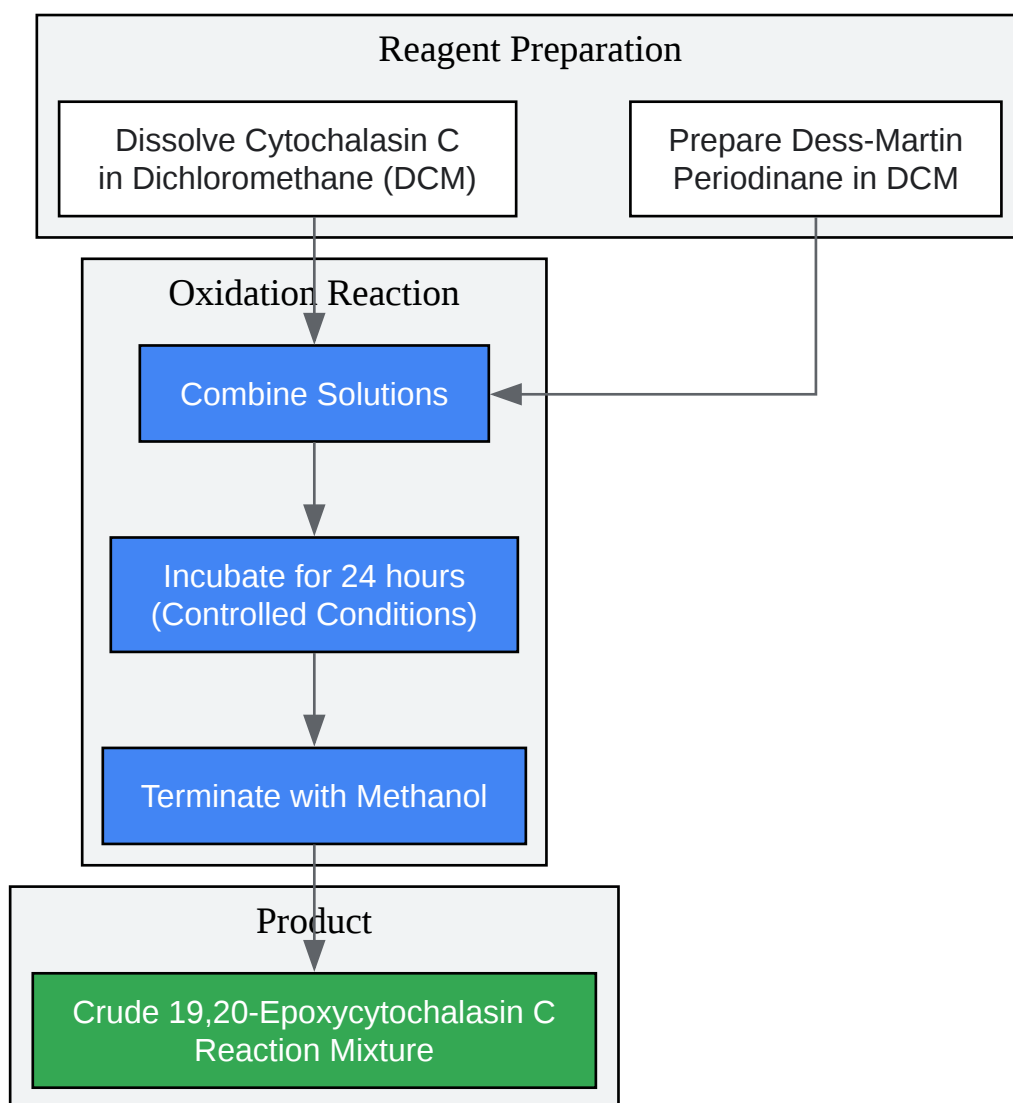
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis and subsequent purification of **19,20-Epoxychochalasin C**, a bioactive fungal metabolite noted for its antiplasmodial, phytotoxic, and cytotoxic activities.^{[1][2][3]} The methodologies outlined are based on established chemical oxidation and chromatographic techniques.

Part 1: Synthesis of 19,20-Epoxychochalasin C via Oxidation

The primary route for synthesizing **19,20-Epoxychochalasin C** is the chemical oxidation of its precursor, Cytochalasin C.^[1] This process typically utilizes an oxidizing agent such as Dess-Martin periodinane to selectively target and modify the precursor molecule.^{[1][4]}

Synthesis Workflow



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Caption: Chemical synthesis workflow for **19,20-Epoxycytochalasin C**.

Experimental Protocol: Dess-Martin Oxidation

This protocol is adapted from methodologies described for the chemical transformation of related cytochalasins.^{[4][5]}

1. Reagent Preparation:

- Prepare a solution of Cytochalasin C in dichloromethane (DCM) at a concentration of 10 mg/mL.

- Separately, prepare a solution of Dess-Martin periodinane in DCM at a concentration of 1 mg/mL.

2. Reaction:

- In a suitable reaction vessel, take 1 mL of the Cytochalasin C solution.
- Add 100 μ L of the Dess-Martin periodinane solution to the Cytochalasin C solution.
- Mix the combined solution thoroughly.
- Allow the reaction to proceed for 24 hours under controlled ambient conditions.^[4]

3. Termination:

- After 24 hours, terminate the reaction by adding 1 mL of methanol to the mixture.^[4]
- The resulting reaction mixture contains crude **19,20-Epoxy**cytochalasin C and is now ready for purification.

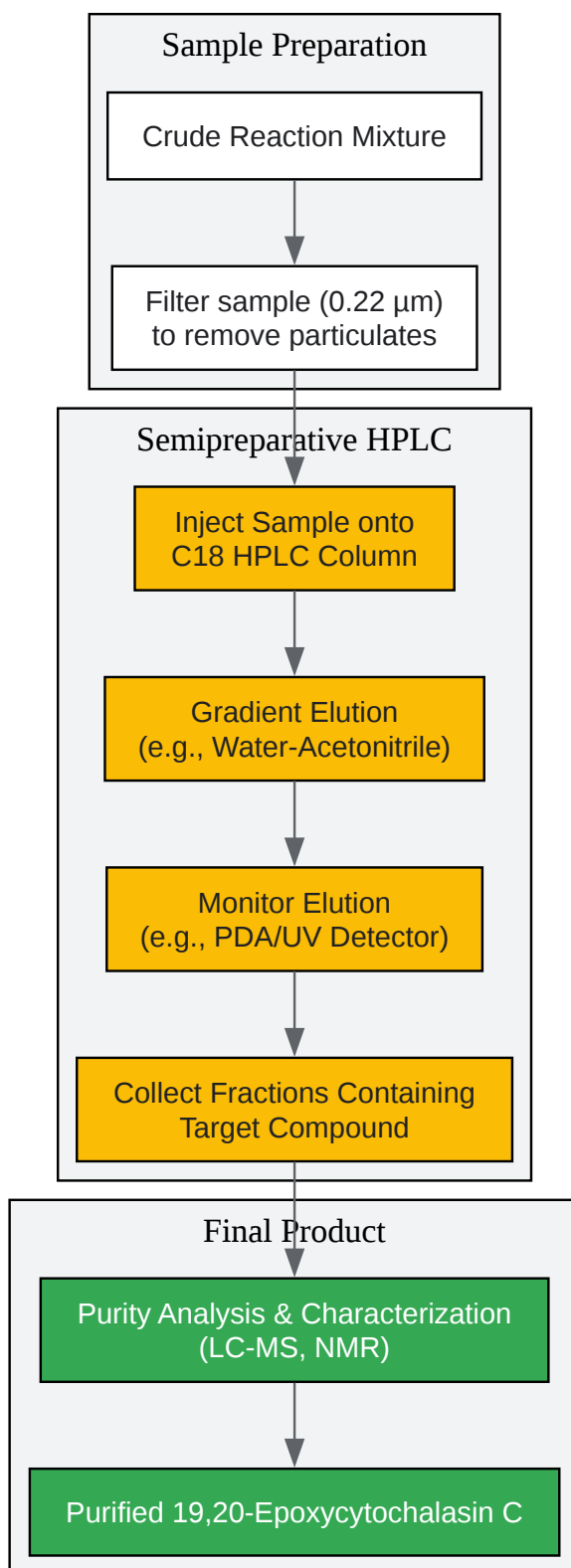
Materials for Synthesis

Reagent/Material	Specification	Supplier Example
Cytochalasin C	>95% Purity	Sigma-Aldrich, MedChemExpress
Dess-Martin Periodinane	Reagent Grade	Sigma-Aldrich, TCI
Dichloromethane (DCM)	Anhydrous, $\geq 99.8\%$	Merck, Sigma-Aldrich
Methanol	Anhydrous, $\geq 99.8\%$	Merck, Fisher Scientific
Reaction Vials	2-5 mL, Glass	VWR, Wheaton
Micropipettes	100 μ L, 1000 μ L	Eppendorf, Gilson

Part 2: Purification of 19,20-Epoxy

The crude product from the synthesis reaction requires purification to isolate **19,20-Epoxy**cytochalasin C from byproducts and unreacted starting material. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.^{[6][7]}

Purification Workflow



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Caption: General workflow for the purification of **19,20-Epoxyctochalasin C**.

Experimental Protocol: Semipreparative HPLC

This protocol outlines a general procedure for purifying cytochalasin compounds using a C18 column.^[5]

1. Sample Preparation:

- Ensure the crude reaction mixture is fully solubilized. If necessary, evaporate the solvent and reconstitute in a suitable injection solvent (e.g., methanol).
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

2. HPLC Conditions:

- Column: C18 semipreparative column.
- Mobile Phase A: Water (MS-grade).
- Mobile Phase B: Acetonitrile (MS-grade).
- Flow Rate: Dependent on column dimensions (e.g., 2-5 mL/min).
- Gradient: A linear gradient of water and acetonitrile is typically used. The exact gradient should be optimized based on analytical-scale separations.
- Detection: Photodiode Array (PDA) or UV detector, monitoring at relevant wavelengths (e.g., 210-230 nm).^{[7][8]}

3. Fraction Collection:

- Inject the prepared sample onto the equilibrated HPLC system.
- Collect fractions corresponding to the peak identified as **19,20-Epoxy**cytochalasin C based on retention time from analytical runs or mass spectrometry data.

4. Post-Purification:

- Combine the relevant fractions.
- Remove the solvent (e.g., via rotary evaporation or lyophilization) to obtain the purified solid compound.
- Confirm the purity and identity of the final product using analytical techniques.

Equipment and Consumables for Purification

Equipment/Consumable	Specification	Supplier Example
Semipreparative HPLC System	With gradient pump, PDA/UV detector	Agilent, Waters, Shimadzu
C18 Column	Semipreparative dimensions	Phenomenex, Waters
Solvents	Acetonitrile, Water (LC-MS Grade)	Merck, Fisher Scientific
Syringe Filters	0.22 µm, PTFE or Nylon	Millipore, Pall
Rotary Evaporator	Standard laboratory grade	Büchi, Heidolph

Part 3: Characterization and Quantitative Data

Physicochemical and Spectrometric Data

Structural confirmation and characterization of the final product are crucial. This is typically achieved through a combination of mass spectrometry and NMR spectroscopy.[\[2\]](#)[\[6\]](#)

Parameter	Value / Method	Reference
Molecular Formula	C ₃₀ H ₃₇ NO ₇	[1] [4]
Molecular Weight	523.6 g/mol	[1]
Mass Spectrometry	HRESIMS for accurate mass determination. LC-MS/MS for fragmentation analysis.	[4] [5]
NMR Spectroscopy	¹ H, ¹³ C, HSQC, and HMBC experiments for full structural elucidation.	[2] [4]

Biological Activity Data

19,20-Epoxychothalasin C exhibits significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.

Compound	Cell Line	IC ₅₀ Value	Reference
19,20-Epoxychochalasin C	HT-29 (Colon Cancer)	650 nM	[4]
19,20-Epoxychochalasin C	HL-60 (Leukemia)	1.11 µM	[9]
Oxidized Metabolite of 19,20-Epoxychochalasin C	HT-29 (Colon Cancer)	>10 µM	[4]
19,20-epoxychochalasin N1 (Optical Isomer)	A549 (Lung), PC-3 (Prostate), HCT-116 (Colon), etc.	1.34 - 19.02 µM	[6][7]

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